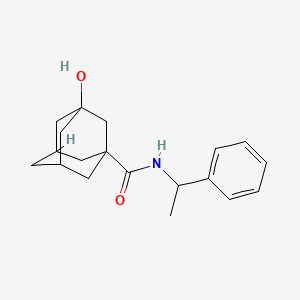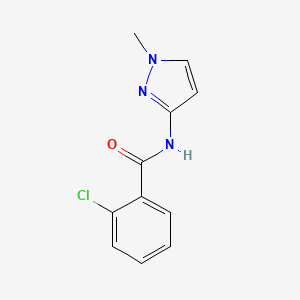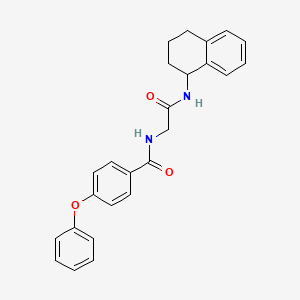![molecular formula C18H19N3O4 B7535023 N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMF is a synthetic compound that belongs to the class of furan carboxamides and has a molecular formula of C19H20N2O4.
Mecanismo De Acción
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. DMF has also been shown to inhibit the activity of various pro-inflammatory cytokines and enzymes, which contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory properties. DMF has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. DMF has also been shown to improve the symptoms of multiple sclerosis, a chronic autoimmune disorder that affects the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMF in lab experiments is its low toxicity and high stability, which makes it a safe and reliable tool for studying various biological processes. However, one of the limitations of using DMF is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are various future directions for the study of DMF, including the development of novel DMF derivatives with improved pharmacokinetic and pharmacodynamic properties, the identification of new targets for DMF, and the investigation of the potential applications of DMF in other fields such as agriculture and environmental science. Further research is also needed to fully understand the mechanism of action of DMF and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DMF is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMF has shown promising results as a potential drug candidate for the treatment of various diseases and has various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of DMF and its potential applications in other fields.
Métodos De Síntesis
The synthesis of DMF involves the condensation reaction between 2-methoxyphenol and 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of furan-2-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain pure DMF.
Aplicaciones Científicas De Investigación
DMF has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMF has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In biochemistry, DMF has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, DMF has been studied for its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-14(10-19-21(12)2)20-18(22)17-9-8-13(25-17)11-24-16-7-5-4-6-15(16)23-3/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGYQXXGSWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)


![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)